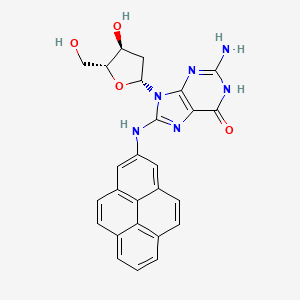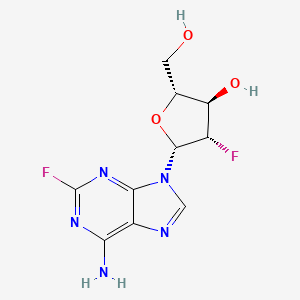
PASTEURELLA MULTOCIDA TOXIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pasteurella Multocida Toxin (PMT) is a bacterial protein toxin produced by a few P. multocida serotype A and D strains . It acts as an effective mitogen in numerous cell types in vitro . PMT inhibits osteoblast differentiation by activating the Rho/Rho-associated coiled-coil containing protein kinase (Rho/ROCK) pathway .
Synthesis Analysis
PMT is produced by two (A and D) of five serogroups of P. multocida . After entering the cell, the 146 kDa toxin activates various signal transduction pathways by stimulating heterotrimeric G proteins of the Gα q/11, Gα 12/13 and Gα i family .Molecular Structure Analysis
PMT is a 146 kDa single-chain toxin that harbors discrete domains important for receptor binding, internalization, and biological activity . The toxin contains a receptor binding and translocation domain (B) and a biologically active (A) domain .Chemical Reactions Analysis
The molecular basis of PMT’s activity is the deamidation of a specific glutamine residue in the α-subunit of heterotrimeric G proteins . This results in an inhibition of the inherent GTPase activity leading to a constitutively active phenotype of the G protein .Mécanisme D'action
Safety and Hazards
PMT can cause serious infections in humans, including skin and wound infections, pneumonia, peritonitis, meningitis, and bacteremia . It is transmitted via bite wounds or contact with animal saliva . Safety precautions should be taken when handling PMT, including wearing safety glasses, protective clothing, and rubber or latex gloves .
Orientations Futures
Research on PMT has shifted from signal transduction processes to understanding how the bacteria might benefit from a bone-destroying toxin . The primary function of PMT seems to be the modulation of immune cell activation which at the same time creates an environment permissive for osteoclast formation . The implications of the findings from PMT research can be used to explore human diseases and have a high translational potential .
Propriétés
Numéro CAS |
129876-91-1 |
|---|---|
Nom du produit |
PASTEURELLA MULTOCIDA TOXIN |
Formule moléculaire |
C6BrD13 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




